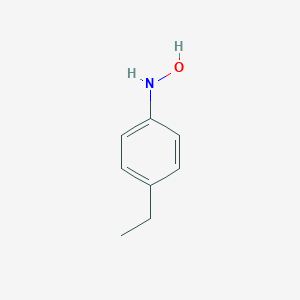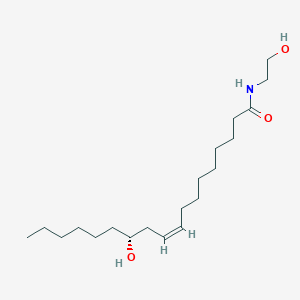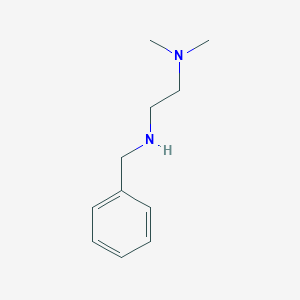
N'-Benzyl-N,N-dimethylethylenediamine
Übersicht
Beschreibung
N’-Benzyl-N,N-dimethylethylenediamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a clear, pale yellow liquid with a molecular weight of 178.27 g/mol . This compound is primarily used in chemical synthesis studies and has various applications in scientific research .
Wirkmechanismus
Target of Action
N’-Benzyl-N,N-dimethylethylenediamine, also known as N1-Benzyl-N2,N2-dimethylethane-1,2-diamine, is a chemical compound with the molecular formula C11H18N2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that it participates in the one-pot synthesis of n, n, n′-trisubstituted guanidines . It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in a stoichiometric ratio of 1:1 to afford the corresponding Schiff monobase .
Biochemical Pathways
It’s involvement in the synthesis of N, N, N′-trisubstituted guanidines suggests it may play a role in reactions involving guanidine derivatives .
Result of Action
Its role in the synthesis of N, N, N′-trisubstituted guanidines suggests it may contribute to the formation of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’-Benzyl-N,N-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like sodium hydroxide . The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N’-Benzyl-N,N-dimethylethylenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N’-Benzyl-N,N-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine derivatives.
Substitution: Substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-N,N-dimethylethylenediamine has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethylenediamine: Similar structure but lacks the benzyl group.
N-Benzylethylenediamine: Similar structure but lacks the dimethyl groups on the ethylenediamine moiety.
Uniqueness: N’-Benzyl-N,N-dimethylethylenediamine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .
Eigenschaften
IUPAC Name |
N-benzyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJAFHDYCTFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059275 | |
| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-55-9 | |
| Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Benzyl-N,N-dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N'-Benzyl-N,N-dimethylethylenediamine facilitate copper(II)-catalyzed amide hydrolysis?
A: this compound acts as a chelating ligand, specifically targeting copper(II) ions. [] When reacted with acrylamide, it forms a unique complex where the amide carbonyl group can only coordinate to the copper(II) center through a six-membered chelate ring. This specific coordination environment facilitates the hydrolysis of the amide bond, with each copper(II) ion promoting the hydrolysis of at least five substrate molecules. [] This highlights the compound's potential in developing efficient catalytic systems for amide hydrolysis.
Q2: What is the role of this compound in studying the photochemical properties of flavins?
A: this compound serves as a hydrogen donor in studies investigating the photochemical reactivity of flavins like riboflavin tetrabutyrate. [] Specifically, researchers observed that when riboflavin tetrabutyrate forms hydrogen bonds with acids, its ability to abstract a hydrogen atom from this compound in its excited triplet state is enhanced. [] This observation supports the hypothesis that hydrogen bonding at specific sites of the flavin molecule increases the electrophilicity at the N(5) position, making it more reactive. [] This research sheds light on the influence of hydrogen bonding on the reactivity of flavin molecules, which are crucial cofactors in many biological redox reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




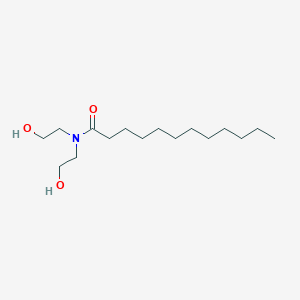
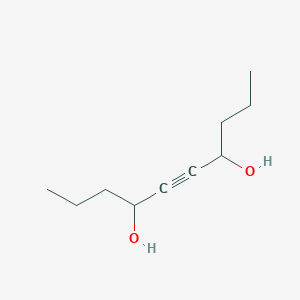
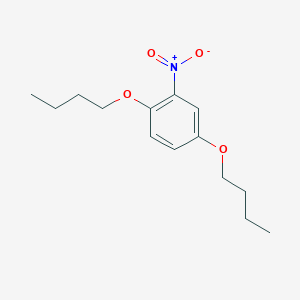
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

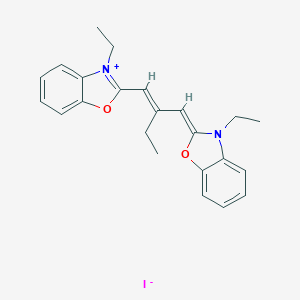
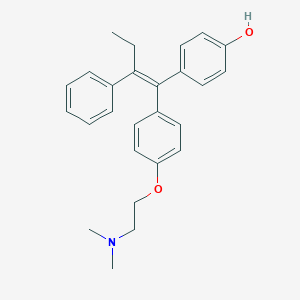

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
